5,5-Difluorohexanenitrile
Description
5,5-Difluorohexanenitrile (C₆H₉F₂N) is a fluorinated aliphatic nitrile characterized by two fluorine atoms at the 5th carbon position of a hexanenitrile backbone. Nitriles, as versatile intermediates in organic synthesis, are widely used in pharmaceuticals, agrochemicals, and materials science due to their reactivity and stability.
Structurally, the molecule features a linear carbon chain terminating in a nitrile group (-C≡N), with two fluorine atoms substituted on the fifth carbon. This substitution pattern distinguishes it from non-fluorinated analogs, such as 5,5-dimethylhexanenitrile, by introducing polar C-F bonds that alter solubility, boiling point, and reactivity.
Properties
IUPAC Name |
5,5-difluorohexanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c1-6(7,8)4-2-3-5-9/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXATOWVEUZBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluorohexanenitrile typically involves the introduction of fluorine atoms into a hexanenitrile backbone. One common method is the fluorination of hexanenitrile using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 5,5-Difluorohexanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms.
Major Products Formed:
Oxidation: Formation of 5,5-difluorohexanoic acid.
Reduction: Formation of 5,5-difluorohexylamine.
Substitution: Formation of various substituted hexanenitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,5-Difluorohexanenitrile is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making them useful in drug discovery and development.
Medicine: The compound’s potential in medicinal chemistry lies in its ability to modulate the pharmacokinetic properties of drug candidates. Fluorinated compounds often exhibit improved metabolic stability and membrane permeability, which are desirable traits in pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated nature can impart unique properties such as hydrophobicity and chemical resistance to materials.
Mechanism of Action
The mechanism of action of 5,5-Difluorohexanenitrile depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological system and the nature of the target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
5,5-Difluorohexanenitrile vs. 5,5-Dimethylhexanenitrile
| Property | This compound | 5,5-Dimethylhexanenitrile (CAS 121253-77-8) |
|---|---|---|
| Molecular Formula | C₆H₉F₂N | C₈H₁₅N |
| Substituents | -F at C5 | -CH₃ at C5 |
| Polarity | High (due to electronegative F atoms) | Moderate (non-polar CH₃ groups) |
| Boiling Point | Expected to be higher (polarity increases) | Likely lower (bulky CH₃ reduces intermolecular forces) |
| LogP (Lipophilicity) | Lower (increased polarity) | Higher (hydrophobic CH₃ groups) |
| Reactivity | Fluorine enhances stability; nitrile undergoes hydrolysis, reduction | Methyl groups introduce steric hindrance; nitrile reactivity similar |
The fluorine substituents in this compound increase its polarity compared to the dimethyl analog, likely improving solubility in polar solvents like ethanol or acetone. Conversely, 5,5-dimethylhexanenitrile’s bulky methyl groups reduce polarity and may lower boiling points due to weaker intermolecular interactions .
Biological Activity
5,5-Difluorohexanenitrile is an organic compound with a unique structure characterized by the presence of a nitrile group and two fluorine atoms at the 5-position of a hexane chain. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and interactions with biomolecules.
The molecular formula for this compound is . The presence of fluorine atoms enhances its chemical stability and may influence its biological activity. The compound can undergo various chemical reactions, including:
- Nucleophilic Substitution : The nitrile group can participate in nucleophilic substitution reactions.
- Hydrolysis : Under acidic or basic conditions, the nitrile group can be hydrolyzed to form carboxylic acids.
- Oxidation and Reduction : The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form primary amines.
Biological Activity
Research into the biological activity of this compound indicates potential interactions with various biological targets. Studies have shown that compounds with similar structures exhibit:
- Antimicrobial Properties : Some nitriles have been reported to possess antimicrobial activity against bacteria and fungi.
- Anticancer Activity : Certain fluorinated compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating their activity.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Potential activity against bacteria and fungi | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Enzyme Inhibition | Modulation of enzyme activity |
The mechanism of action for this compound likely involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The nitrile group can form hydrogen bonds with proteins, influencing their conformation and function. Additionally, the fluorinated moiety may enhance lipophilicity, facilitating cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
